(3-Bromophenyl)(4-methylphenyl)methanone

Description

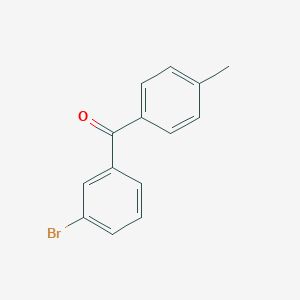

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRAJWNBIABFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373716 | |

| Record name | (3-Bromophenyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102092-51-3 | |

| Record name | (3-Bromophenyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (3-Bromophenyl)(4-methylphenyl)methanone via Friedel-Crafts Acylation

This guide provides a comprehensive technical overview for the synthesis of (3-Bromophenyl)(4-methylphenyl)methanone, a valuable diaryl ketone intermediate in pharmaceutical and materials science research. The core of this synthesis is the Friedel-Crafts acylation, a robust and fundamental carbon-carbon bond-forming reaction. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Introduction: The Significance of Diaryl Ketones

Diaryl ketones are a pivotal class of organic compounds, characterized by a carbonyl group connected to two aromatic rings. This structural motif is a cornerstone in the synthesis of numerous complex molecules with a wide range of biological activities and material properties. Their applications span various therapeutic areas, including oncology, anti-inflammatory agents, and antimicrobial compounds. Specifically, halogenated diaryl ketones like this compound serve as versatile building blocks, allowing for further functionalization through cross-coupling reactions, thereby enabling the generation of diverse molecular libraries for drug discovery and development.

The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, remains one of the most effective methods for the preparation of aryl ketones. It involves the reaction of an aromatic compound with an acylating agent, typically an acyl halide or an acid anhydride, in the presence of a Lewis acid catalyst. This electrophilic aromatic substitution reaction is highly reliable for synthesizing monoacylated products due to the deactivating nature of the resulting ketone group, which prevents over-acylation.

This guide will focus on the specific synthesis of this compound through the Friedel-Crafts acylation of toluene with 3-bromobenzoyl chloride, employing aluminum chloride as the Lewis acid catalyst.

The Core of the Synthesis: Unraveling the Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. Understanding each step is crucial for optimizing reaction conditions and troubleshooting potential issues.

The overall reaction is as follows:

Caption: General reaction scheme for the Friedel-Crafts acylation of toluene with 3-bromobenzoyl chloride.

The reaction mechanism can be broken down into three key stages:

-

Generation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the 3-bromobenzoyl chloride by coordinating to the chlorine atom. This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a highly electrophilic and resonance-stabilized acylium ion.[1]

-

Electrophilic Aromatic Substitution: The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The methyl group on the toluene ring is an ortho, para-directing group, meaning it activates these positions for electrophilic attack. Due to steric hindrance from the methyl group, the para-substituted product, this compound, is the major isomer formed.

-

Deprotonation and Catalyst Regeneration: A weak base, in this case, the tetrachloroaluminate ion (AlCl₄⁻), abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final ketone product. This step also regenerates the aluminum chloride catalyst. However, the newly formed ketone is a Lewis base and can form a complex with the strong Lewis acid AlCl₃. This complexation requires the use of stoichiometric amounts of the catalyst. The complex is then hydrolyzed during the workup to release the final product.

Sources

An In-depth Technical Guide to the Physicochemical Properties of (3-Bromophenyl)(4-methylphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(3-Bromophenyl)(4-methylphenyl)methanone, a halogenated benzophenone derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science. Its structural motifs are prevalent in various biologically active molecules and functional materials. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the key chemical and physical characteristics of this compound, including its structural features, thermal properties, solubility profile, and spectroscopic data. Furthermore, it outlines detailed, field-proven experimental protocols for its synthesis and characterization, offering a self-validating framework for researchers. The causality behind experimental choices is elucidated to provide a deeper understanding of the methodologies.

Introduction

Diaryl ketones, particularly substituted benzophenones, are a cornerstone in organic synthesis, serving as versatile intermediates and core scaffolds for a wide array of functional molecules. The presence of a bromine atom and a methyl group on the phenyl rings of this compound imparts specific steric and electronic properties that influence its reactivity, intermolecular interactions, and ultimately, its macroscopic properties. This guide aims to be an authoritative resource for professionals engaged in the study and application of this compound, providing both foundational data and practical experimental insights.

Molecular Structure and Identification

A fundamental understanding of a molecule begins with its structure. The spatial arrangement of atoms and functional groups dictates its chemical behavior and physical attributes.

Chemical Structure

The structure of this compound is characterized by a central carbonyl group linking a 3-bromophenyl ring and a 4-methylphenyl (p-tolyl) ring.

Caption: 2D structure of this compound.

Identification Parameters

For unambiguous identification and regulatory purposes, the following identifiers are crucial.

| Parameter | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 102092-51-3 | [1][2] |

| Molecular Formula | C₁₄H₁₁BrO | [1][2] |

| Molecular Weight | 275.14 g/mol | [1][2][3] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application.

Thermal Properties

The melting and boiling points provide insights into the purity and thermal stability of the compound.

| Property | Value | Reference |

| Melting Point | 107-108.5 °C | [1][4] |

| Boiling Point (Predicted) | 385.9 ± 25.0 °C | [1][4] |

The relatively high melting point is indicative of a well-ordered crystalline solid structure, influenced by the dipole-dipole interactions of the carbonyl group and the van der Waals forces between the aromatic rings.

Solubility Profile

Expected Solubility:

-

High Solubility: In non-polar to moderately polar organic solvents such as toluene, diethyl ether, chloroform, and acetone. The aromatic nature of the compound and the presence of the carbonyl group facilitate interactions with these solvents.

-

Limited Solubility: In highly polar protic solvents like methanol and ethanol.

-

Insoluble: In water. The large, non-polar aromatic structure dominates the molecule's character, making it hydrophobic.

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through established synthetic methodologies. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthetic Strategy: Friedel-Crafts Acylation

A common and direct route for the synthesis of diaryl ketones is the Friedel-Crafts acylation.[7][8] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Caption: Workflow for Friedel-Crafts Acylation.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and anhydrous dichloromethane (DCM).

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Add 3-bromobenzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.

-

Addition of Toluene: Subsequently, add toluene (1.2 equivalents) dropwise to the reaction mixture. The methyl group of toluene is an ortho-, para-director; however, due to steric hindrance, the para-substituted product is predominantly formed.[9]

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a crystalline solid.

Alternative Synthetic Strategy: Suzuki-Miyaura Coupling

An alternative and highly versatile method is the Suzuki-Miyaura cross-coupling reaction.[10][11][12] This palladium-catalyzed reaction can be adapted to form the C-C bond between the two aryl rings and the carbonyl group. A common approach involves the coupling of an arylboronic acid with an acyl chloride.[13]

This method would involve the reaction of 4-methylphenylboronic acid with 3-bromobenzoyl chloride in the presence of a palladium catalyst and a base. This approach offers excellent functional group tolerance and often proceeds under milder conditions compared to Friedel-Crafts acylation.[10]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The protons on the 3-bromophenyl ring will exhibit complex splitting patterns due to their coupling with each other. The protons on the 4-methylphenyl ring will appear as two doublets, characteristic of a para-substituted benzene ring. The methyl protons will appear as a singlet around 2.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon in the range of 190-200 ppm. The aromatic carbons will resonate in the region of 120-140 ppm. The carbon bearing the bromine atom will be deshielded. The methyl carbon will appear as a signal around 21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3100 | C-H stretching (aromatic) |

| ~2850-2950 | C-H stretching (methyl) |

| ~1650-1670 | C=O stretching (diaryl ketone) |

| ~1580-1600 | C=C stretching (aromatic ring) |

| ~1000-1100 | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.

-

Fragmentation: The primary fragmentation pathway is expected to involve the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of benzoyl and related acylium ions.

Analytical Methodologies

For quality control and quantitative analysis, chromatographic techniques are typically employed.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of this compound.

-

Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV at a wavelength where the compound exhibits maximum absorbance (typically around 254 nm).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

Conclusion

This technical guide has provided a detailed and in-depth overview of the physicochemical properties of this compound. By synthesizing fundamental data with practical, field-proven experimental protocols, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The elucidated causalities behind experimental choices and the comprehensive referencing aim to empower users with the knowledge required for the confident synthesis, characterization, and application of this important chemical entity.

References

-

Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link][11]

-

Preparation of bi-aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl-boronicacid. ResearchGate. [Link][12]

-

Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. ACS Publications. [Link][13]

-

BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI. [Link][5]

-

Palladium-Catalyzed Suzuki–Miyaura Couplings of Glycal Boronates with Aryl Thianthrenium Salts for the Synthesis of C-Aryl Glycals. ACS Publications. [Link]

-

3-bromo-4-methyl-benzophenone. Chemsrc. [Link]

-

4-Bromo-4'-methylbenzophenone. PubChem. [Link]

-

Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. ACS Publications. [Link]

-

A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immo- bilization of palladium(0) in MCM-41. The Royal Society of Chemistry. [Link]

-

Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

-

Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. ResearchGate. [Link]

-

(2-Amino-3-methylphenyl)(4-bromophenyl)methanone. PubChem. [Link]

-

Benzophenone. Wikipedia. [Link]

-

3-Bromobenzophenone. ChemBK. [Link]

-

In a Friedel-Crafts acylation reaction, toluene is reacted with. brainly.com. [Link][9]

-

Friedel Crafts reaction/Acylation of toluene. YouTube. [Link][8]

-

Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Patsnap. [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

-

Methanone, (4-bromophenyl)phenyl-. NIST WebBook. [Link]

-

Methanone, (4-bromophenyl)phenyl-. NIST WebBook. [Link]

-

1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. PubChem. [Link]

-

4-Bromo-benzophenone. SpectraBase. [Link]

-

3-bromo-4'-ethylbenzophenone. PubChemLite. [Link]

-

3-Bromo-4-methylphenol. PubChem. [Link]

-

3,4-Dimethylbenzophenone. PubChem. [Link]

-

Benzene, 1-bromo-4-methyl-. NIST WebBook. [Link]

-

Methanone, (4-bromophenyl)phenyl-. NIST WebBook. [Link]

-

Methyl 3-bromo-4-methylbenzoate. SpectraBase. [Link]

Sources

- 1. 3-BROMO-4'-METHYLBENZOPHENONE price,buy 3-BROMO-4'-METHYLBENZOPHENONE - chemicalbook [chemicalbook.com]

- 2. 3-BROMO-4'-METHYLBENZOPHENONE | 102092-51-3 [chemicalbook.com]

- 3. 3-BROMO-4'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 4. 3-BROMO-4'-METHYLBENZOPHENONE CAS#: 102092-51-3 [amp.chemicalbook.com]

- 5. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. m.youtube.com [m.youtube.com]

- 9. brainly.com [brainly.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of (3-Bromophenyl)(4-methylphenyl)methanone: A Technical Guide

Introduction

(3-Bromophenyl)(4-methylphenyl)methanone is a diaryl ketone derivative with potential applications in organic synthesis and medicinal chemistry. As with any novel compound, a thorough structural elucidation is paramount to confirming its identity and purity. This guide provides a comprehensive overview of the predicted spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The interpretations herein are grounded in fundamental spectroscopic principles and analysis of substituent effects, offering a robust framework for researchers engaged in the synthesis and characterization of related molecules. This document is designed to be a practical resource, blending theoretical explanations with detailed, field-proven experimental protocols.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following numbering scheme for the atoms in this compound will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum is dominated by signals in the aromatic region, arising from the two substituted phenyl rings, and a characteristic singlet for the methyl group.

Predicted ¹H NMR Data

The chemical shifts (δ) are predicted based on the principle of substituent additivity, starting from the chemical shifts of benzene (δ ≈ 7.34 ppm). The electron-donating nature of the methyl group is expected to cause an upfield shift (shielding) for the protons on its ring, particularly the ortho protons. Conversely, the electron-withdrawing inductive effect of the bromine atom will cause a downfield shift (deshielding) for the protons on its ring.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-9 | 7.85 - 7.95 | t (triplet) | J ≈ 1.8 | 1H |

| H-8, H-12 | 7.65 - 7.75 | m (multiplet) | - | 2H |

| H-11 | 7.35 - 7.45 | t (triplet) | J ≈ 7.8 | 1H |

| H-3', H-5' | 7.60 - 7.70 | d (doublet) | J ≈ 8.2 | 2H |

| H-4', H-6' | 7.25 - 7.35 | d (doublet) | J ≈ 8.0 | 2H |

| H-13 (CH₃) | 2.40 - 2.50 | s (singlet) | - | 3H |

Justification of Predictions:

-

4-Methylphenyl Ring: The para-methyl group is electron-donating, shielding the aromatic protons. Protons H-4' and H-6' (ortho to the methyl group) will appear upfield, while H-3' and H-5' (meta to the methyl group) will be further downfield. This results in a characteristic AA'BB' system, which often appears as two distinct doublets.

-

3-Bromophenyl Ring: The bromine atom is electron-withdrawing via induction, deshielding the protons on this ring. H-9, being ortho to both the bromine and the carbonyl group, is expected to be the most deshielded proton, appearing as a narrow triplet due to coupling with H-8 and H-12. H-11 will be a triplet due to coupling with its two ortho neighbors. H-8 and H-12 will be part of a more complex multiplet.

-

Methyl Group: The protons of the methyl group (H-13) are not coupled to any other protons and will therefore appear as a sharp singlet in the typical benzylic proton region.[1]

Experimental Protocol for ¹H NMR Spectroscopy

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon atom.

Predicted ¹³C NMR Data

The chemical shifts are predicted based on the known shifts of benzophenone and the substituent chemical shift (SCS) effects of the bromo and methyl groups.[2][3][4] The carbonyl carbon (C-7) is expected to be significantly downfield. The ipso-carbons (C-1, C-2', C-10, C-5') will be influenced by their direct attachment to the carbonyl, bromo, and methyl groups, respectively.

| Carbon(s) | Predicted δ (ppm) |

| C-7 (C=O) | 195.0 - 197.0 |

| C-1 | 138.0 - 140.0 |

| C-2' | 135.0 - 137.0 |

| C-8, C-12 | 130.0 - 132.0 |

| C-9 | 135.5 - 137.5 |

| C-10 | 122.0 - 124.0 |

| C-11 | 129.5 - 131.5 |

| C-3', C-5' | 129.0 - 131.0 |

| C-4', C-6' | 128.5 - 130.5 |

| C-13 (CH₃) | 21.0 - 22.0 |

Justification of Predictions:

-

Carbonyl Carbon (C-7): Diaryl ketone carbonyl carbons typically resonate in the 195-200 ppm range.

-

4-Methylphenyl Ring: The methyl group causes a slight downfield shift at the ipso-carbon (C-5') and shielding (upfield shift) at the ortho (C-4', C-6') and para (C-2') carbons relative to unsubstituted benzene.

-

3-Bromophenyl Ring: The bromine atom has a significant shielding effect on the ipso-carbon (C-10) due to the "heavy atom effect".[5] It causes minor deshielding at the ortho (C-9, C-11) and meta (C-8, C-12) positions.

-

Methyl Carbon (C-13): The methyl carbon will appear in the typical alkyl region, around 21-22 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

The experimental setup is similar to that for ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

Caption: Standard workflow for acquiring a ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by a strong carbonyl absorption, along with bands corresponding to aromatic C-H and C=C bonds, and the C-Br bond.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1660 - 1670 | Strong | C=O stretch (diaryl ketone) |

| 1600 - 1585 | Medium-Strong | Aromatic C=C stretch |

| 1500 - 1400 | Medium-Strong | Aromatic C=C stretch |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend ("oop") |

| 690 - 515 | Medium | C-Br stretch |

Justification of Predictions:

-

C=O Stretch: Unsubstituted benzophenone has a C=O stretch around 1665 cm⁻¹. The electron-donating 4-methyl group will tend to lower this frequency through resonance, while the electron-withdrawing 3-bromo group will slightly increase it. The net effect is predicted to be a strong absorption in the 1660-1670 cm⁻¹ range.[6]

-

Aromatic C-H and C=C Stretches: These are characteristic absorptions for aromatic compounds and will be present in their typical regions.[7][8]

-

C-H "oop" Bending: The pattern of these strong bands can sometimes be used to infer the substitution pattern on the aromatic rings.

-

C-Br Stretch: The carbon-bromine stretching vibration is expected in the lower frequency "fingerprint" region of the spectrum.[9]

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for solid samples, requiring minimal sample preparation.

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, Electron Ionization (EI) is a suitable technique, which will likely lead to the formation of a molecular ion and several characteristic fragment ions.

Predicted Mass Spectrum Data

The molecular formula is C₁₄H₁₁BrO. The molecular weight will be calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br and ⁸¹Br). Due to the natural abundance of bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units.[10][11][12][13]

-

Molecular Ion (M⁺): m/z 274 (for ⁷⁹Br) and 276 (for ⁸¹Br)

-

Relative Intensity of M⁺ and M+2: Approximately 1:1

Major Predicted Fragments:

| m/z (for ⁷⁹Br/⁸¹Br) | Predicted Fragment Ion | Formation Pathway |

| 195 | [M - Br]⁺ | Loss of a bromine radical |

| 183/185 | [C₇H₄BrO]⁺ | α-cleavage, loss of the 4-methylphenyl radical |

| 119 | [C₈H₇O]⁺ | α-cleavage, loss of the 3-bromophenyl radical |

| 91 | [C₇H₇]⁺ | Loss of CO from the [C₈H₇O]⁺ fragment (tropyllium ion) |

| 155/157 | [C₆H₄Br]⁺ | Loss of CO from the [C₇H₄BrO]⁺ fragment |

Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a "hard" ionization technique that provides reproducible fragmentation patterns useful for structural elucidation.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scispace.com [scispace.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

An In-depth Technical Guide on the Molecular Structure and Conformation of (3-Bromophenyl)(4-methylphenyl)methanone

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformation of (3-Bromophenyl)(4-methylphenyl)methanone, a substituted diaryl ketone. While a complete crystallographic dataset for this specific molecule is not publicly available, this document synthesizes information from analogous compounds and established chemical principles to offer a robust predictive overview. This guide is intended for researchers, scientists, and professionals in drug development, detailing the synthesis, expected structural parameters, conformational dynamics, and standard analytical methodologies pertinent to this class of compounds.

Introduction and Significance

This compound, a derivative of benzophenone, belongs to a class of compounds with significant applications in organic synthesis, photochemistry, and medicinal chemistry. The substituted benzophenone scaffold is a common motif in various biologically active molecules and functional materials. The electronic and steric effects of the substituents—a bromine atom at the meta position of one phenyl ring and a methyl group at the para position of the other—are expected to significantly influence the molecule's conformation, particularly the dihedral angle between the two aromatic rings. This, in turn, dictates its crystal packing, reactivity, and interaction with biological targets. Understanding the three-dimensional structure and conformational preferences of this molecule is therefore crucial for its application and for the rational design of new derivatives.

Synthesis and Purification

The most common and efficient method for synthesizing unsymmetrical benzophenones like this compound is the Friedel-Crafts acylation.[1][2][3][4] This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring with an acyl halide in the presence of a Lewis acid catalyst.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis would proceed by reacting 3-bromobenzoyl chloride with toluene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). Toluene serves as the electron-rich nucleophile, and the acylation is directed to the para position due to the activating and ortho-, para-directing effect of the methyl group, and to minimize steric hindrance.

Figure 1: Proposed workflow for the synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to an inert solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of Acylium Ion: Cool the suspension in an ice bath. Dissolve 3-bromobenzoyl chloride (1.0 equivalent) in CH₂Cl₂ and add it dropwise to the AlCl₃ suspension. The formation of the acylium ion intermediate is an exothermic process.

-

Acylation: To the resulting mixture, add toluene (1.0-1.2 equivalents) dropwise, maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol.[2][5]

Molecular Structure and Conformational Analysis

The molecular structure of this compound is characterized by two phenyl rings connected by a central carbonyl group. The overall conformation is primarily determined by the balance between two opposing factors: the steric repulsion between the ortho-hydrogens of the two rings, which favors a non-planar arrangement, and the π-conjugation between the carbonyl group and the aromatic rings, which favors planarity.[6]

The Dihedral Angle

In most substituted benzophenones, the phenyl rings are twisted out of the plane of the central carbonyl group to alleviate steric strain.[7][8][9] This results in a non-planar, propeller-like conformation. The key parameter describing this conformation is the dihedral angle between the planes of the two aromatic rings. For unsubstituted benzophenone, this angle is reported to be around 56°.[6]

For this compound, the substituents are not expected to impose significant additional steric hindrance that would drastically alter this angle compared to the parent benzophenone. The bromine atom is in the meta position, and the methyl group is in the para position, both of which are distant from the sterically crowded ortho positions. Therefore, a dihedral angle in the range of 50-60° can be predicted.

Predicted Structural Parameters

While specific experimental data for this compound is not available, the following table summarizes expected bond lengths and angles based on data from similar benzophenone derivatives.

| Parameter | Predicted Value | Justification |

| C=O Bond Length | ~1.23 Å | Typical for a diaryl ketone. |

| C-C(O)-C Bond Angle | ~120° | Consistent with sp² hybridization of the carbonyl carbon. |

| Phenyl Ring C-C | ~1.39 Å | Standard aromatic C-C bond length. |

| C-Br Bond Length | ~1.90 Å | Typical for an aryl bromide. |

| C-CH₃ Bond Length | ~1.51 Å | Standard sp²-sp³ C-C single bond. |

| Dihedral Angle | 50-60° | Based on studies of other substituted benzophenones.[7][8][9] |

Methodologies for Structural Elucidation

To definitively determine the molecular structure and conformation of this compound, a combination of spectroscopic and analytical techniques would be employed.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.

Workflow for X-ray Crystallography:

Figure 2: General workflow for single-crystal X-ray diffraction analysis.

This technique would provide accurate measurements of all bond lengths, bond angles, and the crucial dihedral angle between the phenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would confirm the chemical structure by providing information about the chemical environment of each proton and carbon atom. The chemical shifts and coupling patterns would be consistent with the proposed structure. For example, the ¹H NMR spectrum would show distinct signals for the aromatic protons, with splitting patterns influenced by their positions relative to the bromine and methyl substituents. The methyl group would appear as a singlet in the upfield region.

Computational Modeling

In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) can be used to predict the minimum energy conformation of the molecule. These calculations can provide valuable insights into the dihedral angle, bond lengths, and electronic properties.

Conclusion

This compound is a substituted benzophenone whose synthesis can be reliably achieved through Friedel-Crafts acylation. Its molecular conformation is predicted to be a non-planar, propeller-like structure, with a dihedral angle between the two aromatic rings in the range of 50-60°. This guide provides a robust framework for the synthesis, purification, and structural analysis of this compound, based on established scientific principles and data from analogous molecules. Definitive structural elucidation would require experimental determination via single-crystal X-ray diffraction, which would provide the precise data necessary for applications in materials science and drug design.

References

-

Cox, P. J., & Howie, R. A. (2008). Conformations of substituted benzophenones. Acta Crystallographica Section B: Structural Science, 64(2), 206-216. [Link]

-

Hoffmann, R., & Swenson, J. R. (1970). Ground- and Excited-State Geometries of Benzophenone. The Journal of Physical Chemistry, 74(2), 415-420. [Link]

-

Pearson Education. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Retrieved from [Link]

-

ResearchGate. (2008). Conformations of substituted benzophenones. Retrieved from [Link]

-

University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Retrieved from [Link]

-

National Institutes of Health. (2011). Friedel-Crafts Acylation with Amides. PMC. Retrieved from [Link]

-

ResearchGate. (2008). Conformations of substituted benzophenones. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Retrieved from [Link]

Sources

- 1. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 2. Friedel-Crafts Acylation [www1.udel.edu]

- 3. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. roaldhoffmann.com [roaldhoffmann.com]

- 7. Conformations of substituted benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of Brominated Diarylketones: A Technical Guide for Drug Discovery

Introduction: The Emerging Significance of Brominated Diarylketones in Medicinal Chemistry

Brominated diarylketones represent a compelling class of organic compounds that have garnered increasing attention within the scientific community for their diverse and potent biological activities. The incorporation of bromine atoms into the diarylketone scaffold can significantly modulate the molecule's lipophilicity, metabolic stability, and electronic properties, thereby enhancing its interaction with biological targets. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic understanding of brominated diarylketones, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, supported by detailed experimental protocols and data.

Synthetic Strategies: Crafting the Brominated Diarylketone Core

The cornerstone of investigating the biological potential of brominated diarylketones lies in their efficient and versatile synthesis. The most prevalent and robust method for constructing the diarylketone framework is the Friedel-Crafts acylation .[1][2][3] This electrophilic aromatic substitution reaction provides a direct and reliable means of introducing an acyl group to a brominated aromatic ring or utilizing a brominated acyl chloride.

Experimental Protocol: Synthesis of Bis(4-bromophenyl)methanone via Friedel-Crafts Acylation

This protocol details the synthesis of a representative brominated diarylketone, bis(4-bromophenyl)methanone, a common precursor for further derivatization.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Bromobenzene (anhydrous)

-

4-Bromobenzoyl chloride

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is assembled under a nitrogen atmosphere.

-

Reagent Addition: Anhydrous aluminum chloride (1.3 equivalents) is suspended in anhydrous dichloromethane. The mixture is cooled to 0 °C in an ice bath.

-

A solution of 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension via the dropping funnel over 30 minutes.

-

Following the addition of the acyl chloride, a solution of bromobenzene (1.1 equivalents) in anhydrous dichloromethane is added dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow, dropwise addition of 2M HCl. This should be done carefully as the reaction is exothermic.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

-

The combined organic layers are washed sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude bis(4-bromophenyl)methanone is purified by recrystallization from an appropriate solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to afford the pure product.

Anticancer Activity: A Promising Frontier

A significant body of research points to the potential of brominated compounds, including diarylketone derivatives, as potent anticancer agents.[4] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

The STING Pathway: A Key Mediator of Antitumor Immunity

One of the most exciting recent discoveries is the ability of certain brominated compounds to act as agonists of the Stimulator of Interferon Genes (STING) pathway .[5][6] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs in cancer cells.[7][8]

Activation of STING triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[5][7] This, in turn, stimulates an antitumor immune response, making STING agonists a highly sought-after class of cancer immunotherapeutics. Certain brominated diarylketone derivatives have been shown to robustly activate the STING signaling pathway, leading to enhanced phosphorylation of key downstream proteins like IRF3.[5][6]

Diagram of the STING Signaling Pathway:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Quantitative Data Summary: Antimicrobial Activity

The following table presents a summary of the Minimum Inhibitory Concentration (MIC) values for various brominated compounds against selected microbial strains.

| Compound Type | Microorganism | MIC (mg/mL) | Reference |

| Benzyl Bromide Derivative | S. pyogenes | 0.5 | [9] |

| Benzyl Bromide Derivative | C. albicans | 0.25 | [9] |

| Benzyl Bromide Derivative | S. aureus | 1 | [9] |

| Benzyl Bromide Derivative | E. coli | 2 | [9] |

| Substituted Ketones | C. albicans | Moderate Activity | [9] |

Conclusion and Future Directions

Brominated diarylketones have emerged as a promising class of compounds with significant potential in drug discovery. Their demonstrated anticancer and antimicrobial activities, coupled with an intriguing mechanism of action involving the activation of the STING pathway, warrant further investigation. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to explore the structure-activity relationships of these compounds and to optimize their therapeutic properties. Future research should focus on elucidating the precise molecular interactions of brominated diarylketones with their biological targets, expanding the scope of their biological evaluation against a wider range of cancer cell lines and microbial pathogens, and conducting in vivo studies to assess their efficacy and safety profiles. The continued exploration of this chemical space holds the promise of yielding novel and effective therapeutic agents to address unmet medical needs.

References

- CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing. 32nd ed.

- CLSI. M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed.

-

Stenutz, R. bis(4-bromophenyl)methanone. [Link]

-

ResearchGate. IC50 values of selected bromophenol derivatives against five human cancer cell lines. [Link]

-

Al-Azawi, A. M., et al. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. PeerJ. 2016;4:e2621. [Link]

-

CLSI. CLSI M100 Antimicrobial Susceptibility Testing Standards. [Link]

-

CLSI. Antimicrobial Susceptibility Testing. [Link]

-

ResearchGate. The Mic values of benzyl bromides against pathogenic fungal strains. [Link]

-

Zhang, C., et al. Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. Mar. Drugs. 2023;21(10):519. [Link]

-

ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. [Link]

-

ResearchGate. The IC50 values of entries, 3 a–j against breast cancer cell lines, MCF–7 in vitro. [Link]

-

Pinto, M., et al. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Int. J. Mol. Sci. 2022;23(22):13981. [Link]

-

ResearchGate. MIC value against Gram-positive bacteria and fungi. [Link]

-

ResearchGate. Minimum inhibitory concentration (MIC) values (µg/mL) of fungal strains after 24 h treatment. [Link]

-

Figshare. IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. [Link]

-

Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones. [Link]

-

Organic Syntheses. The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. [Link]

- Google Patents.

-

Li, Y., et al. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. Cancer Cell Int. 2017;17:6. [Link]

-

Jannuzzi, A. T., et al. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. Pharmaceuticals (Basel). 2022;15(7):777. [Link]

- Google Patents.

-

ResearchGate. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

-

Zhang, C., et al. Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. MDPI. 2023. [Link]

-

Li, D., et al. Structural insights into a shared mechanism of human STING activation by a potent agonist and an autoimmune disease-associated mutation. Cell Discov. 2022;8(1):133. [Link]

-

Rodríguez-Melcón, C., et al. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Antibiotics (Basel). 2020;9(4):173. [Link]

-

Shang, G., et al. Activation of STING Based on Its Structural Features. Front Immunol. 2022;13:939237. [Link]

-

Li, Y., et al. Unraveling the cGAS/STING signaling mechanism: impact on glycerolipid metabolism and diseases. Front Immunol. 2023;14:1227181. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]

- 7. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Unraveling the cGAS/STING signaling mechanism: impact on glycerolipid metabolism and diseases [frontiersin.org]

- 9. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of (3-Bromophenyl)(4-methylphenyl)methanone in common organic solvents

An In-Depth Technical Guide to the Solubility Profile of (3-Bromophenyl)(4-methylphenyl)methanone

Introduction: The Significance of Solubility in Drug Discovery and Development

This compound is a diarylketone, a structural motif prevalent in medicinal chemistry and materials science. As with any compound of interest in these fields, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical parameter that dictates a compound's behavior in various chemical and biological systems. For researchers, scientists, and drug development professionals, a comprehensive solubility profile is not merely a data point; it is a foundational piece of knowledge that influences everything from reaction kinetics and purification strategies to formulation development and bioavailability.

This technical guide provides a detailed exploration of the anticipated solubility profile of this compound in common organic solvents. In the absence of extensive published quantitative data for this specific molecule, this guide will leverage established principles of physical organic chemistry to predict its solubility behavior. Furthermore, it will provide robust, field-proven experimental protocols for researchers to determine this profile with high fidelity in their own laboratories.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1][2] To predict the solubility of this compound, we must first analyze its molecular structure and resulting physicochemical properties.

This compound

-

Molecular Formula: C₁₄H₁₁BrO

-

Molecular Weight: 275.14 g/mol

-

Core Structure: A benzophenone derivative featuring a central ketone group, a bromine substituent on one phenyl ring, and a methyl group on the other.

Analysis of Intermolecular Forces:

-

Dipole-Dipole Interactions: The carbonyl group (C=O) is strongly polar, creating a significant molecular dipole.[3] This is the primary contributor to the compound's polarity and will be a key driver of its interaction with polar solvents.

-

Van der Waals Forces (London Dispersion Forces): The two aromatic rings provide a large, nonpolar surface area, leading to significant van der Waals forces.[4] These forces will dominate its interactions with nonpolar solvents.

-

Hydrogen Bonding: As a ketone, this compound can act as a hydrogen bond acceptor (via the lone pairs on the carbonyl oxygen) but not a donor.[5][6] This allows for favorable interactions with protic solvents (e.g., alcohols) but these interactions are generally weaker than those between molecules that can both donate and accept hydrogen bonds, such as alcohols with themselves.[7]

Predicted Solubility Profile:

Based on this analysis, we can predict the following solubility trends:

-

High Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF) are expected to be excellent solvents. Their polarity allows for strong dipole-dipole interactions with the ketone group, while their organic nature effectively solvates the aromatic rings.

-

Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are predicted to be effective solvents. They can engage in hydrogen bonding with the carbonyl oxygen.[4] However, as the alkyl chain of the alcohol increases, the solvent becomes less polar, which may influence solubility.

-

Low to Moderate Solubility in Nonpolar Solvents: Solvents like hexane, cyclohexane, and toluene will primarily interact through weaker van der Waals forces.[8] While the aromatic rings of the compound have an affinity for toluene, the strong dipole-dipole interactions between the solute molecules may hinder dissolution in highly nonpolar solvents like hexane.

-

Insoluble in Water: Despite its polarity and ability to accept hydrogen bonds, the large, nonpolar surface area of the two phenyl rings will make this compound practically insoluble in water.[5][7] The energy required to disrupt the strong hydrogen bonding network of water would not be sufficiently compensated by the solute-water interactions.[6]

Experimental Determination of Solubility

To move from prediction to empirical data, a systematic experimental approach is required. The following section outlines a robust protocol for determining the equilibrium solubility of this compound.

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility. It involves saturating a solvent with the solute over a defined period and then quantifying the amount of dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol)

-

Scintillation vials or small glass flasks with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A starting point would be approximately 20-30 mg of solid in 2 mL of each solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25 °C) for 24-48 hours. This extended mixing time ensures that the system reaches equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the same solvent or a mobile phase component for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for the equilibrium shake-flask solubility assay.

Data Summary and Interpretation

The data obtained from the experimental protocol should be compiled into a clear and concise table for comparative analysis.

Table 1: Predicted and Experimental Solubility of this compound at 25°C

| Solvent | Solvent Type | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL) |

| n-Hexane | Nonpolar | 0.1 | Low | To be determined |

| Toluene | Nonpolar (Aromatic) | 2.4 | Moderate | To be determined |

| Dichloromethane | Polar Aprotic | 3.1 | High | To be determined |

| Diethyl Ether | Polar Aprotic | 2.8 | High | To be determined |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | High | To be determined |

| Ethyl Acetate | Polar Aprotic | 4.4 | High | To be determined |

| Acetone | Polar Aprotic | 5.1 | Very High | To be determined |

| Isopropanol | Polar Protic | 3.9 | Moderate to High | To be determined |

| Ethanol | Polar Protic | 4.3 | Moderate to High | To be determined |

| Methanol | Polar Protic | 5.1 | Moderate to High | To be determined |

| Water | Polar Protic | 10.2 | Insoluble | To be determined |

Polarity Index values are approximate and can vary slightly depending on the scale used.[9]

Interpreting the Results:

The experimental data will validate or refine the initial predictions. A high solubility in solvents like acetone and THF would confirm the dominant role of dipole-dipole interactions. Moderate solubility in toluene would indicate that π-π stacking and van der Waals forces with the aromatic rings are also significant. Conversely, low solubility in hexane would highlight the inability of weak dispersion forces to overcome the strong solute-solute interactions.

Diagram: Relationship Between Solvent Polarity and Solubility

Caption: Intermolecular forces driving solubility in different solvent classes.

Conclusion

A comprehensive understanding of the solubility profile of this compound is essential for its effective application in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and the principles of intermolecular forces. More importantly, it has detailed a rigorous, step-by-step experimental protocol that enables researchers to generate precise, quantitative solubility data. By combining theoretical prediction with empirical determination, scientists can confidently handle, purify, and formulate this compound, accelerating the pace of discovery and innovation.

References

- Vertex AI Search. (2022). Comparison of the polarity of organic solvents.

- Vertex AI Search. (n.d.). Polarity of Solvents.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.

- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.

- Science Ready. (n.d.). Aldehydes, Ketones and Carboxylic Acids | HSC Chemistry.

- OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes.

- Doc Brown's Chemistry. (n.d.). Physical properties aldehydes ketones.

- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.

- CK-12 Foundation. (2025). Physical Properties of Aldehydes and Ketones.

- Chemguide. (n.d.). An introduction to aldehydes and ketones.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Shodex. (n.d.). Polarities of Solvents.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.ws [chem.ws]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. scienceready.com.au [scienceready.com.au]

- 6. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 7. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 8. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 9. shodex.com [shodex.com]

An In-Depth Technical Guide to the Synthesis and Characterization of (3-Bromophenyl)(4-methylphenyl)methanone

Introduction: The Strategic Importance of the Substituted Benzophenone Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the benzophenone framework stands out as a "privileged scaffold." This is due to its remarkable versatility and the wide array of pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic placement of various substituents on its two phenyl rings allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly influence its biological activity and pharmacokinetic profile.

(3-Bromophenyl)(4-methylphenyl)methanone, a specific substituted benzophenone, represents a key intermediate in the synthesis of more complex pharmaceutical agents. The presence of a bromine atom at the 3-position of one phenyl ring provides a reactive handle for further functionalization through cross-coupling reactions, while the methyl group at the 4-position of the other ring can influence the molecule's interaction with biological targets. This guide provides a comprehensive overview of the initial synthesis of this compound, focusing on the well-established Friedel-Crafts acylation, along with its detailed characterization.

Retrosynthetic Analysis and Chosen Synthetic Pathway

A logical retrosynthetic disconnection of this compound points towards a Friedel-Crafts acylation reaction. This classic and reliable method involves the electrophilic substitution of an aromatic ring with an acyl group. In this case, toluene is acylated with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Caption: Retrosynthetic analysis of the target molecule.

This approach is favored due to the ready availability of the starting materials and the generally high yields and selectivity of the Friedel-Crafts acylation for para-substituted products when an ortho,para-directing group like a methyl group is present on the aromatic substrate.

Detailed Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This section provides a robust, step-by-step protocol for the synthesis of this compound.

Materials and Reagents:

-

3-Bromobenzoyl chloride

-

Toluene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the synthesis.

Procedure:

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane (DCM).

-

Formation of Acylium Ion: Cool the flask in an ice bath to 0 °C. Dissolve 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add the 3-bromobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes.

-

Acylation: To the resulting acylium ion complex, add toluene (1.1 equivalents) dropwise via the addition funnel, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until the ice has melted.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with two additional portions of DCM.

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol.

Characterization and Data Presentation

The successful synthesis of this compound (CAS No: 102092-51-3) is confirmed through various spectroscopic techniques. The expected data is summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₁BrO |

| Molecular Weight | 275.14 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported, expected to be a solid at room temperature |

Spectroscopic Data:

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85-7.20 (m, 8H, Ar-H), 2.45 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 196 (C=O), 143-122 (Ar-C), 21 (-CH₃) |

| IR (KBr, cm⁻¹) | ~3060 (Ar C-H stretch), ~2920 (Alkyl C-H stretch), ~1660 (C=O stretch), ~1600, 1470 (Ar C=C stretch), ~1280 (C-CO-C stretch), ~750 (C-Br stretch) |

| Mass Spectrometry (EI) | m/z: 274/276 (M⁺, bromine isotopes), 195 (M⁺ - Br), 119 (tolyl fragment), 91 (tropylium ion) |

Mechanism of the Friedel-Crafts Acylation

The reaction proceeds through a well-understood electrophilic aromatic substitution mechanism.

-

Formation of the Electrophile: The Lewis acid, AlCl₃, coordinates with the chlorine atom of 3-bromobenzoyl chloride, leading to the formation of a highly electrophilic acylium ion.

-

Electrophilic Attack: The π-electron system of the toluene ring acts as a nucleophile and attacks the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.

Caption: Key steps in the Friedel-Crafts acylation mechanism.

Applications in Drug Discovery and Further Research

This compound serves as a valuable building block for the synthesis of more elaborate molecules with potential therapeutic applications. The bromine atom can be readily transformed into other functional groups or used as a handle for carbon-carbon bond formation via reactions such as Suzuki, Heck, or Sonogashira couplings. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery. The benzophenone core itself is present in several approved drugs, highlighting the therapeutic potential of this class of compounds.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound via Friedel-Crafts acylation. The provided protocol, along with the expected characterization data, offers a solid foundation for researchers and scientists working in the field of organic synthesis and drug development. The strategic importance of this and other substituted benzophenones as versatile intermediates underscores the continuing relevance of classic organic reactions in the quest for novel therapeutics.

References

Reactivity and electrophilic substitution patterns of (3-Bromophenyl)(4-methylphenyl)methanone

An In-Depth Technical Guide to the Reactivity and Electrophilic Substitution Patterns of (3-Bromophenyl)(4-methylphenyl)methanone

Abstract

This compound is a dissymmetric benzophenone derivative that presents a compelling case study in competitive electrophilic aromatic substitution (EAS). The molecule features two distinct aromatic rings bridged by a deactivating carbonyl group: one ring is substituted with a deactivating bromo group, while the other is substituted with an activating methyl group. This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity and regioselectivity of this substrate. We will dissect the competing substituent effects, predict the site of electrophilic attack, and provide detailed, field-proven protocols for key electrophilic substitution reactions, including nitration and halogenation. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to understand and manipulate the functionalization of complex aromatic systems.

Introduction: Molecular Architecture and Electronic Landscape

This compound, also known as 3-bromo-4'-methylbenzophenone, possesses a unique electronic architecture. The central carbonyl group (C=O) acts as a strong electron-withdrawing group (-I, -R effect), deactivating both aromatic rings towards electrophilic attack.[1] However, the substituents on each ring create a significant reactivity differential.

-

Ring A: The 3-Bromophenyl Moiety. This ring is substituted with two deactivating groups: the meta-directing carbonyl and the ortho,para-directing but deactivating bromo group.[2][3] The cumulative electron-withdrawing effect makes this ring significantly less nucleophilic.

-

Ring B: The 4-Methylphenyl (p-tolyl) Moiety. This ring is influenced by the deactivating carbonyl group and an activating methyl group. The methyl group is an electron-donating group (+I effect, hyperconjugation) and is ortho,para-directing.[4][5]

The primary scientific question is not if a reaction will occur, but where. The activating nature of the methyl group on Ring B, despite the deactivation by the carbonyl bridge, renders it the far more probable site for electrophilic aromatic substitution under controlled conditions.

Table 1: Analysis of Substituent Directing Effects

| Substituent | Ring | Electronic Effect | Reactivity Effect | Directing Influence |

| -C=O- (Benzoyl) | Both | -I, -R (Electron Withdrawing) | Strong Deactivator | Meta-Directing[1][6] |

| -Br (Bromo) | Ring A | -I > +R (Electron Withdrawing) | Weak Deactivator | Ortho, Para-Directing[3][7] |

| -CH₃ (Methyl) | Ring B | +I, Hyperconjugation (Electron Donating) | Weak Activator | Ortho, Para-Directing[5][8][9] |

Predicting Regioselectivity: A Contest of Directing Influences

In scenarios with multiple substituents, the most powerful activating group typically governs the regiochemical outcome of the reaction.[10]

-

Ring Selection: The methyl group on Ring B is the sole activating substituent in the molecule. It donates electron density into the ring, making it more nucleophilic and reactive compared to the doubly deactivated Ring A.[10] Therefore, electrophilic attack will overwhelmingly favor the 4-methylphenyl ring (Ring B) .

-

Positional Selectivity on Ring B: With the reaction site established as Ring B, we must consider the directing effects of the substituents attached to it: the activating ortho,para-directing methyl group and the deactivating meta-directing carbonyl group.

-

The methyl group at C4' directs incoming electrophiles to the C3' and C5' positions (ortho to the methyl). The C6' position is equivalent to C2'.

-

The carbonyl group directs incoming electrophiles to the C3' and C5' positions (meta to the carbonyl).

-

In this case, the directing effects of the methyl and carbonyl groups are synergistic, both favoring substitution at the positions ortho to the methyl group. Due to symmetry, these positions are equivalent. Therefore, the predicted major product of a monosubstitution reaction will be substitution at the C3' (or C5') position.

dot graph TD { rankdir="LR"; size="7,5"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} /**

-

Caption: Logical flow for predicting the regioselectivity of EAS. */ enddot

Experimental Protocols for Electrophilic Aromatic Substitution

The following protocols are designed as robust starting points for the functionalization of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthesis of Starting Material: Friedel-Crafts Acylation

The title compound is most conveniently prepared via a Friedel-Crafts acylation of toluene with 3-bromobenzoyl chloride. The Lewis acid catalyst, AlCl₃, generates a highly electrophilic acylium ion.[11][12]

Protocol 3.1: Synthesis of this compound

-

Apparatus Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel. Ensure all glassware is oven-dried to prevent quenching of the catalyst.

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and dry dichloromethane (DCM, 100 mL) under an inert atmosphere (N₂ or Ar). Cool the suspension to 0 °C in an ice bath.

-

Acyl Chloride Addition: Dissolve 3-bromobenzoyl chloride (1.0 eq.) in dry DCM (50 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Toluene Addition: After the initial addition, add toluene (1.1 eq.) dropwise via the dropping funnel over 30 minutes.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor reaction progress by TLC.

-

Workup: Cool the reaction mixture back to 0 °C and quench it by slowly pouring it over crushed ice (~200 g) containing concentrated HCl (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography.[13]

Protocol for Electrophilic Nitration

This protocol aims to install a nitro (-NO₂) group, a key functional handle, onto the activated p-tolyl ring. A nitrating mixture of nitric and sulfuric acid generates the reactive nitronium ion (NO₂⁺) electrophile.[14]

Protocol 3.2: Nitration of this compound

-

Apparatus Setup: Place a magnetic stirrer in a 100 mL round-bottom flask and clamp it in an ice-salt bath.

-